molecular formula C19H19FN2O4 B8519840 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-

Cat. No.: B8519840
M. Wt: 358.4 g/mol
InChI Key: TXAMGVVRQOURLE-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]- is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methoxyethoxymethyl)pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C19H19FN2O4/c1-25-6-7-26-12-14-11-22(10-13-2-4-15(20)5-3-13)18-9-21-17(19(23)24)8-16(14)18/h2-5,8-9,11H,6-7,10,12H2,1H3,(H,23,24)

InChI Key

TXAMGVVRQOURLE-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CN(C2=CN=C(C=C21)C(=O)O)CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-fluorobenzyl)-3-[(2-methoxyethoxy)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (542 mg 1.4645 mmol) in THF (10 mL) was added lithium hydroxide monohydrate (123 mg 2.929 mmol, 2 eq.) and water (5 mL) and the clear solution was warmed to 40° C. for 3 hours. THF was removed under vacuum and 1 M HCl added (2.93 mL 2.93 mmol, 2 eq.) the crude product was extracted into EtOAc (3×30 mL) then DCM:MeOH 100:5 (3×30 mL). The organics were dried (Na2SO4) volatiles were removed in vacuo to give the title product as a cream colored powder 400 mg (76%). LC-MS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95H2O (+0.1% HOAc):CH3CN—5 minutes, ESI, +mode): RT—1.753 min, m/e=359.1 (M+H+, base). 1H-NMR (300 MHz, CD3OD): δ=3.68 (s, 3H), 3.60 (m, 2H), 3.73 (m, 2H), 4.86 (s, 2H), 5.64 (s, 2H), 7.12 (m, 2H), 7.36 (m, 2H), 8.06 (s, 1H), 8.3 (s, 1H), 8.86 (s, 1H).
Name
lithium hydroxide monohydrate
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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